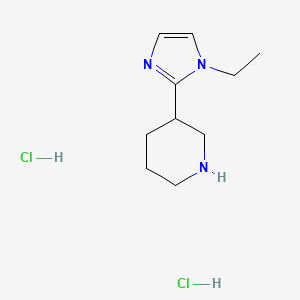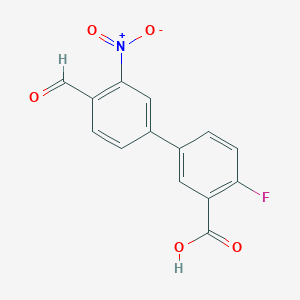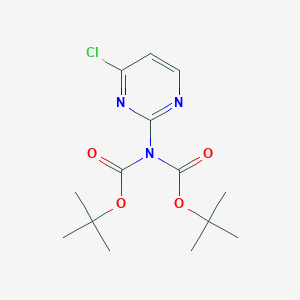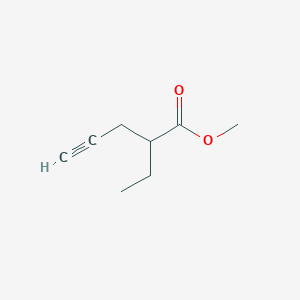![molecular formula C7H14O2 B1450333 2-[2-(Propan-2-yloxy)ethyl]oxirane CAS No. 1549604-92-3](/img/structure/B1450333.png)
2-[2-(Propan-2-yloxy)ethyl]oxirane
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of 2-[2-(Propan-2-yloxy)ethyl]oxirane is C7H14O2. Its molecular weight is 130.18 g/mol. The structure contains an oxirane ring, which is a three-membered ring consisting of two carbon atoms and one oxygen atom. The ring is highly strained, making it reactive. Attached to one of the ring carbon atoms is a 2-(propan-2-yloxy)ethyl group .Applications De Recherche Scientifique
Chemo-Enzymatic Synthesis
2-[2-(Propan-2-yloxy)ethyl]oxirane and related chiral epoxides are valuable precursors in chemical synthesis. For example, a study explored the chemo-enzymatic synthesis of ethyl and methyl (S)-3-(oxiran-2-yl)propanoates from levoglucosenone, which is a biobased chiral compound. This synthesis pathway, involving lipase-mediated Baeyer-Villiger oxidation and other steps, demonstrated a safer and more sustainable approach to producing these epoxides (Peru et al., 2016).
Synthesis of Enantiomerically Pure Compounds
The compound's derivatives are used in the synthesis of enantiomerically pure compounds, such as Etomoxir, which is an inhibitor for the treatment of non-insulin-dependent diabetes mellitus (NIDDM). The synthesis involves the alkylation of methallyl alcohol followed by Sharpless epoxidation (Scott & Golding, 2004).
Application in Synthesis of Sulfur-Containing Compounds
The compound is utilized in the synthesis of functional sulfur-containing compounds. One study described the alkylation of CH-acids with 2-[(organylthio)methyl]oxirans, leading to the formation of various sulfur-containing compounds (Kalugin & Litvinov, 1991).
Exploring Reaction Mechanisms
In biochemistry, this compound and its derivatives serve as substrates to study enzyme-mediated reactions. For instance, the particulate methane monooxygenase (pMMO) from Methylococcus capsulatus uses similar compounds for alkane hydroxylation and olefin epoxidation, providing insights into the enzyme's reaction mechanism (Ng et al., 2008).
Polymer Synthesis
This compound plays a role in polymer synthesis. For example, research on ‘quat-primer’ polymers demonstrated how branched poly(ethylene imine) treated with compounds including (2-oxo-1,3-dioxolan-4-yl)methyl(oxiran-2-ylmethyl)carbamate led to polymers with specific properties (Goel et al., 2008).
Catalytic Synthesis
The compound's derivatives are also crucial in catalytic synthesis studies. For instance, a study explored the catalytic hydrogenation of oxirane and its methyl derivative, providing insights into reaction mechanisms and product formation (Kuevi et al., 2012).
Propriétés
IUPAC Name |
2-(2-propan-2-yloxyethyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-6(2)8-4-3-7-5-9-7/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWCFIXBZINCIKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4H,5H,6H-cyclopenta[c]furan-1-carboxylic acid](/img/structure/B1450250.png)
![2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-2-yl}ethan-1-amine dihydrochloride](/img/structure/B1450253.png)




![5-({[(Tert-butoxy)carbonyl]amino}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid](/img/structure/B1450261.png)
![8-Methyl-2-oxa-8-azaspiro[4.5]decane-1,3-dione hydrochloride](/img/structure/B1450262.png)
![2-{[(tert-butoxy)Carbonyl]amino}-3-(2,3-dihydro-1-benzofuran-5-yl)propanoic acid](/img/structure/B1450265.png)

![[2-(4-Methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]amine dihydrochloride](/img/structure/B1450269.png)

![2,7-Diazaspiro[4.4]nonane-1,3-dione hydrochloride](/img/structure/B1450271.png)

